molecular formula C9H7N3O3 B13480373 methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate

methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate

Cat. No.: B13480373
M. Wt: 205.17 g/mol
InChI Key: UZNGMNVCYZOCJE-UHFFFAOYSA-N
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Description

Methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism of action of methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest, making this compound a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in its ring structure. This unique arrangement contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

methyl 8-oxo-7H-pyrido[2,3-d]pyridazine-3-carboxylate

InChI

InChI=1S/C9H7N3O3/c1-15-9(14)6-2-5-4-11-12-8(13)7(5)10-3-6/h2-4H,1H3,(H,12,13)

InChI Key

UZNGMNVCYZOCJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=NNC2=O

Origin of Product

United States

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